molecular formula C13H11F9O3S B6595147 3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate CAS No. 188492-56-0

3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate

Cat. No.: B6595147
CAS No.: 188492-56-0
M. Wt: 418.28 g/mol
InChI Key: BWEHYGNVCKYQCH-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a nonafluorohexyl group and a p-toluenesulfonate group. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form 3,3,4,4,5,5,6,6,6-Nonafluorohexanol.

    Oxidation: Oxidation reactions can convert the compound into corresponding sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Reduction: The major product is 3,3,4,4,5,5,6,6,6-Nonafluorohexanol.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and surfactants.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The nonafluorohexyl group imparts hydrophobic and lipophobic properties, influencing the compound’s interactions with other molecules. The p-toluenesulfonate group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
  • 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
  • 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

Uniqueness

Compared to similar compounds, 3,3,4,4,5,5,6,6,6-Nonafluorohexyl p-toluenesulfonate is unique due to the presence of the p-toluenesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it particularly useful in organic synthesis and industrial applications where such reactivity is desired.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F9O3S/c1-8-2-4-9(5-3-8)26(23,24)25-7-6-10(14,15)11(16,17)12(18,19)13(20,21)22/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEHYGNVCKYQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896028
Record name 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188492-56-0
Record name 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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